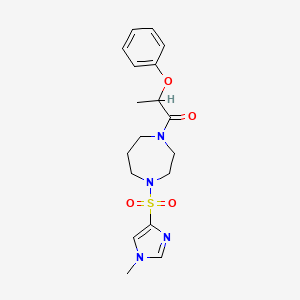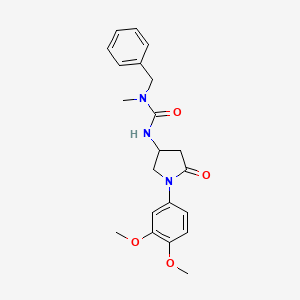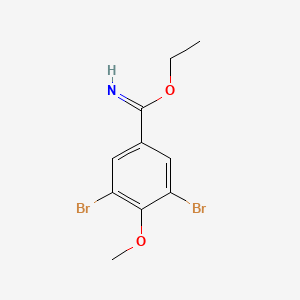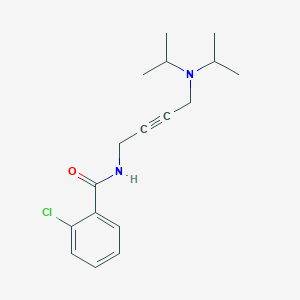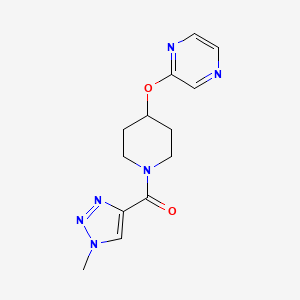![molecular formula C16H23N3O4 B2988362 5-ethoxy-3-(2-ethoxyethyl)-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921469-11-6](/img/structure/B2988362.png)
5-ethoxy-3-(2-ethoxyethyl)-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones are classes of fused heterocyclic systems that have been the subject of significant research due to their wide range of biological activity . They are known to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine properties .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The process involves heating the latter with MeONa at reflux in BuOH .Chemical Reactions Analysis
The synthesis of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones involves a cyclization reaction, where the acetyl methyl group and the amide carbonyl moiety are involved .Applications De Recherche Scientifique
Synthetic Pathways and Structural Analysis
Research on pyrido[2,3-d]pyrimidine derivatives often focuses on developing novel synthetic routes and understanding their structural characteristics. For example, Ashraf et al. (2019) explored the synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, emphasizing spectral techniques and computational analysis to ascertain their chemical structures and electronic properties. Such studies are fundamental for advancing methodologies in organic synthesis and could be relevant for compounds like 5-ethoxy-3-(2-ethoxyethyl)-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (Ashraf et al., 2019).
Pharmaceutical Applications
The structural framework of pyrido[2,3-d]pyrimidines is significant in medicinal chemistry, where derivatives are often synthesized for their potential biological activities. Derivatives resembling this compound might be investigated for their pharmacological properties, including antimicrobial, antiviral, or anticancer activities. For instance, Hocková et al. (2003) discussed the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with notable antiviral activity (Hocková et al., 2003).
Material Science and Optical Applications
In material science, pyrido[2,3-d]pyrimidine derivatives are explored for their optical and electronic properties. These compounds can serve as intermediates in creating materials with specific functionalities, such as conducting polymers or compounds with nonlinear optical properties. Mohan et al. (2020) synthesized pyrimidine-based bis-uracil derivatives, highlighting their potential in optical, nonlinear optical, and drug discovery applications, indicating a possible interest area for derivatives of this compound (Mohan et al., 2020).
Mécanisme D'action
Target of Action
Compounds of the pyrimido[4,5-d]pyrimidine class have been known to exhibit a wide range of biological activities .
Mode of Action
It’s known that the compound belongs to the class of organic compounds known as diphenylethers , which are aromatic compounds containing two benzene rings linked to each other through an ether group.
Biochemical Pathways
Compounds of this class have been known to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Result of Action
Compounds of this class have been known to exhibit a wide range of biological activities .
Orientations Futures
Given the wide range of biological activity associated with pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones, there is significant potential for future research in this area . This could include the development of new synthesis methods, the exploration of different functional groups, and the investigation of their biological activity.
Analyse Biochimique
Biochemical Properties
5-ethoxy-3-(2-ethoxyethyl)-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a crucial role in several biochemical reactions. It interacts with enzymes such as phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which are essential for cell signaling and growth regulation . The compound’s interaction with these enzymes involves binding to their active sites, thereby modulating their activity. This modulation can lead to either inhibition or activation of the enzymes, depending on the specific context of the reaction.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to inhibit the PI3K/Akt pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as PI3K and protein tyrosine kinases, inhibiting their activity and disrupting downstream signaling pathways . This binding is facilitated by the compound’s unique structure, which allows it to fit precisely into the enzyme’s active site. Additionally, the compound can induce changes in gene expression by interacting with DNA and transcription factors, leading to altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that its activity can diminish after prolonged exposure to light and air, necessitating proper storage conditions to maintain its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, converting it into various metabolites that can be excreted from the body. The compound’s interaction with these enzymes can also affect metabolic flux and alter the levels of other metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can localize to specific compartments, such as the nucleus or mitochondria, where it exerts its effects. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may be phosphorylated or acetylated, which can influence its localization to the nucleus or other organelles. This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects.
Propriétés
IUPAC Name |
5-ethoxy-3-(2-ethoxyethyl)-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-5-11-10-17-14-12(13(11)23-7-3)15(20)19(8-9-22-6-2)16(21)18(14)4/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSARQWRJSAXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CCOCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

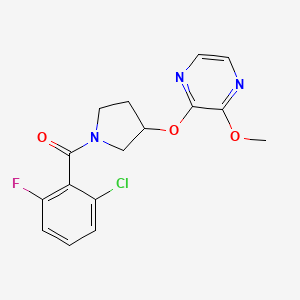


![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B2988283.png)
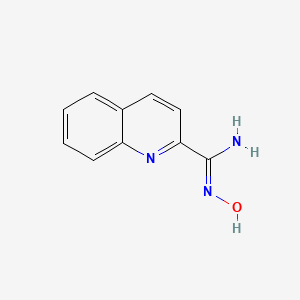
![3-{4-[(Methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2988286.png)

